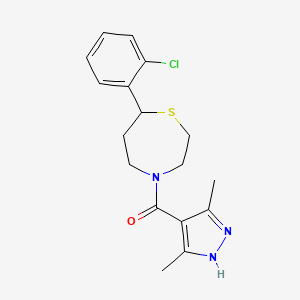
(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone, also known as CP-154,526, is a selective antagonist for the corticotropin-releasing factor type 1 (CRF1) receptor. This compound has gained significant interest in the scientific community due to its potential therapeutic applications in the treatment of anxiety and depression.
Scientific Research Applications
Pharmacokinetics and Metabolism
Research into the metabolism of methadone, a compound with a distinct structure but relevant in the context of studying pharmacokinetics and drug interactions, highlights the complexity of drug metabolism. The study by R. Dinis-Oliveira (2016) examines methadone's major and minor metabolites and its pharmacokinetic drug interactions, emphasizing the variability in individual responses due to metabolic pathways, notably involving cytochrome P450 enzymes (Dinis-Oliveira, 2016).
Antifungal and Antimicrobial Applications
The review by Y. Kaddouri et al. (2022) on small molecules against Fusarium oxysporum highlights the significance of structural activity relationships in designing compounds with antifungal properties. This research underscores the importance of chemical structure in the biological activity against pathogens, potentially relevant for compounds like “(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone” (Kaddouri et al., 2022).
Anticancer Properties
Studies on compounds with anticancer properties, such as chrysophanol and its effects on malignant optic nerve meningioma cell lines, provide insight into how structurally complex molecules can induce apoptosis, affect mitochondrial membrane potential, and interact with signaling pathways. This area of research, exemplified by the study of C. Zeng et al. (2019), is crucial for understanding how novel compounds might be designed or utilized for cancer therapy (Zeng et al., 2019).
Synthesis and Bioevaluation
The synthesis and bioevaluation of novel pyrazole derivatives, as reviewed by Sheetal et al. (2018), demonstrate the ongoing interest in developing compounds with diverse biological activities, including antimicrobial and anticancer properties. This review outlines various synthetic approaches and highlights the pharmacological potential of pyrazole derivatives, suggesting a framework for researching compounds with complex structures like “(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone” (Sheetal et al., 2018).
properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c1-11-16(12(2)20-19-11)17(22)21-8-7-15(23-10-9-21)13-5-3-4-6-14(13)18/h3-6,15H,7-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPYSKWRYTVPQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

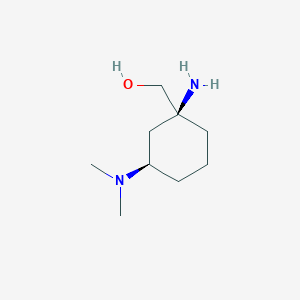
![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2795715.png)
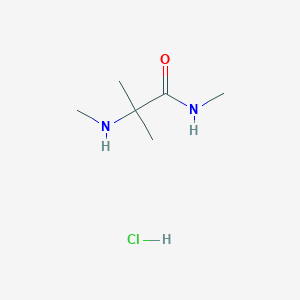
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2795717.png)
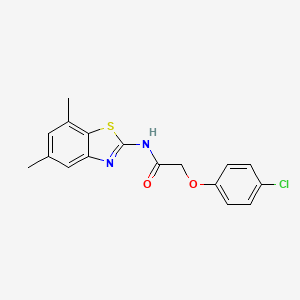
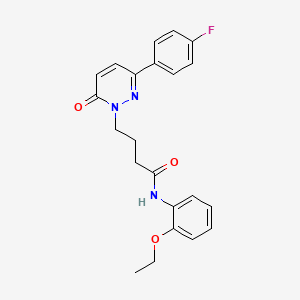
![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2795720.png)
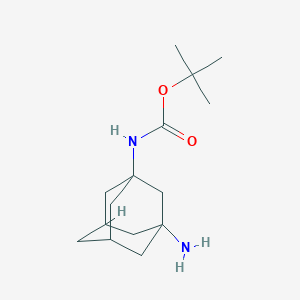
![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2795723.png)
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)naphthalene-2-carboxamide](/img/structure/B2795728.png)
![2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2795729.png)
![(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2795732.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2795733.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2795736.png)